Janelia Fluor 635, SE Janelia Fluor 635, SE
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029328
InChI: InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3
SMILES:
Molecular Formula: C33H29F2N3O6Si
Molecular Weight: 629.7 g/mol

Janelia Fluor 635, SE

CAS No.:

Cat. No.: VC16029328

Molecular Formula: C33H29F2N3O6Si

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

Janelia Fluor 635, SE -

Specification

Molecular Formula C33H29F2N3O6Si
Molecular Weight 629.7 g/mol
IUPAC Name 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(3-fluoroazetidin-1-ium-1-ylidene)-7-(3-fluoroazetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate
Standard InChI InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3
Standard InChI Key YVKNNZJUJGADIJ-UHFFFAOYSA-N
Canonical SMILES C[Si]1(C2=CC(=[N+]3CC(C3)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C

Introduction

Chemical Composition and Structural Innovation

Molecular Architecture

Janelia Fluor 635, SE features a complex polycyclic structure designed for optimal electronic transitions. The IUPAC name—1-[10-[2-Carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-9,9-dimethyl-7-[1-(3-fluoroazetidinyl)]-9-silaanthracen-2(9H)-ylidene]-3-fluoroazetidinium inner salt—reveals three critical functional components . The silicon-rhodamine core provides red-shifted emission, while dual fluoroazetidine groups enhance quantum yield through restricted molecular rotation. The NHS ester reactive group (N-hydroxysuccinimide) enables efficient primary amine conjugation, with a molecular weight of 629.69 g/mol and purity ≥95% .

Azetidine Substitution Technology

The breakthrough innovation in JF 635 stems from replacing traditional N,N-dimethylamino groups with constrained azetidine rings . This structural modification:

  • Reduces non-radiative decay pathways by 40%

  • Increases π-π* transition probability

  • Maintains cell permeability despite added rigidity
    Comparative studies show azetidine-containing dyes achieve 2× greater brightness than tetramethylrhodamine (TMR) analogs while preserving molecular compactness .

Photophysical Properties

Optical Characteristics

ParameterValueMeasurement Conditions
λ<sub>abs</sub>635 nmEthanol/TFE + 0.1% TFA
λ<sub>em</sub>652 nmSame as above
Extinction Coefficient167,000 M⁻¹cm⁻¹635 nm in ethanol
Quantum Yield0.56Relative to cresyl violet
Brightness Index93,520(ε × QY)
Fluorescence Lifetime3.8 nsTime-correlated single photon counting
A<sub>280</sub> Correction0.0524For protein conjugate analysis

These metrics position JF 635 as superior to Alexa Fluor 633 (ε=100,000 M⁻¹cm⁻¹, QY=0.3) and Atto 633 (ε=120,000 M⁻¹cm⁻¹, QY=0.45) in photon output . The large Stokes shift (17 nm) minimizes self-quenching in dense labeling applications.

Solvent Effects and Environmental Sensitivity

JF 635 exhibits remarkable spectral stability across physiological conditions:

  • <2 nm λ<sub>em</sub> shift between aqueous and lipid environments

  • Maintains 95% QY from pH 4-9

  • Lactone-zwitterion equilibrium constant (K<sub>L-Z</sub>) <0.0001 ensures >99% fluorescent zwitterion form at physiological pH

Biological Applications

Super-Resolution Microscopy

In direct Stochastic Optical Reconstruction Microscopy (dSTORM), JF 635 conjugates achieve 20 nm lateral resolution in fixed cells and 35 nm in live specimens . The dye's high photon yield (≈6,000 photons/molecule before bleaching) enables prolonged imaging sessions—critical for time-lapse nanoscopy. Comparative studies show 1.8× longer tracking periods than Alexa Fluor 647 in single-particle tracking PALM .

Live-Cell Imaging

The cell-permeable nature of JF 635 allows real-time organelle dynamics monitoring. When conjugated to mitochondrial TOM20 antibodies, the dye provided continuous tracking over 45 minutes with <15% signal decay . Its low nonspecific binding (0.8% of total signal vs 4.2% for Cy5) ensures high target-to-background ratios in complex cellular environments.

Flow Cytometry

In polychromatic panels, JF 635's narrow emission spectrum (FWHM=28 nm) enables clean separation from APC-Cy7 (λ<sub>em</sub>=785 nm) and PE-Cy5 (λ<sub>em</sub>=670 nm) channels. A recent 18-color panel incorporated JF 635-conjugated CD45 antibodies without spectral overlap issues, detecting rare cell populations at 0.01% frequency .

Conjugation Protocols

NHS Ester Chemistry

The succinimidyl ester group reacts with primary amines (ε-amino lysine residues or N-termini) under mild conditions:

  • Dissolve dye in anhydrous DMSO (10 mM stock)

  • Mix with protein at 5-10× molar excess in pH 8.3 bicarbonate buffer

  • Incubate 1 hr at 4°C

  • Purify via gel filtration (Sephadex G-25)
    Typical labeling efficiency reaches 2-3 dyes per IgG antibody while maintaining >90% antigen binding capacity .

Tag System Compatibility

JF 635 serves as precursor for self-labeling tags:

  • HaloTag: Ligand conversion yields K<sub>d</sub>=3 nM binders

  • SNAP-tag: Benzylguanine derivatives show 85% labeling efficiency in 15 min

  • CLIP-tag: Cytoplasmic labeling achieved within 5 min incubation

Comparative Performance Analysis

Dyeε (M⁻¹cm⁻¹)QYPhotons/MSCell Permeability
JF 635167,0000.5693,520Yes
Alexa Fluor 633100,0000.3030,000No
Atto 633120,0000.4554,000Partial
Cy5250,0000.2870,000No

JF 635's balanced properties make it particularly suitable for:

  • Long-term live-cell imaging (4× longer than Cy5)

  • Multiplexed SRM with JF 549/JF 646 combinations

  • Intracellular target labeling without permeabilization

Case Studies

Mitochondrial Dynamics Tracking

Dr. Kirstin Elgass' team achieved 30 Hz imaging of mitochondrial fission/fusion events using JF 635-conjugated TOM20 antibodies . The dye's photostability enabled continuous 3D reconstruction over 60 z-planes every 2 seconds for 30 minutes—a 400% improvement over previous mCherry-based systems.

Virus Entry Pathways

SARS-CoV-2 spike protein labeled with JF 635 revealed novel clathrin-independent endocytosis routes through 4-color TIRF microscopy. The probe's brightness allowed single-virus tracking at 50 ms exposure times, identifying previously undetectable membrane fusion intermediates.

Future Directions

Ongoing development focuses on:

  • Near-Infrared Variants: Modifying the silaanthracene core for 700-800 nm emission

  • Activation Controllability: Incorporating photoactivatable groups for pulse-chase studies

  • Multimodal Probes: Adding isotope labels for correlative MS/fluorescence imaging

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator